Beta-Amyloid (1-36) is primarily generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It belongs to a class of peptides known as amyloidogenic peptides, which are characterized by their propensity to misfold and aggregate into insoluble fibrils. The classification of beta-amyloid peptides is generally based on their length, with Beta-Amyloid (1-36) being one of the shorter variants.
The synthesis of Beta-Amyloid (1-36) can be achieved through various methods, including solid-phase peptide synthesis. A notable challenge in synthesizing this peptide is its tendency to aggregate, which complicates purification processes.
The molecular structure of Beta-Amyloid (1-36) consists of a linear chain of 36 amino acids. The sequence includes hydrophobic regions that contribute to its aggregation properties.
Key Structural Features:
Beta-Amyloid (1-36) undergoes several chemical reactions, primarily related to its aggregation into fibrils. The aggregation process involves:
The kinetics of these reactions can be influenced by factors such as concentration, temperature, and the presence of metal ions or other co-factors.
The mechanism by which Beta-Amyloid (1-36) contributes to neurodegenerative processes involves several pathways:
Beta-Amyloid (1-36) exhibits several notable physical and chemical properties:
These properties are critical for understanding how this peptide behaves in biological systems and its role in disease pathology.
Beta-Amyloid (1-36) is utilized in various research contexts:
Amyloid Precursor Protein (APP) is a type I transmembrane glycoprotein constitutively expressed in various tissues, with APP695 being the predominant neuronal isoform lacking the Kunitz protease inhibitor (KPI) domain [1] [6]. Proteolytic processing of APP occurs via two competing pathways:
BACE1 (β-site APP-cleaving enzyme 1) is an aspartyl protease residing predominantly in acidic compartments like endosomes and trans-Golgi network (pH optimum: 4.5) [3] [8]. Key characteristics include:
BACE1 initiates Aβ(1-36) biogenesis by generating C99, which serves as the γ-secretase substrate. The Swedish APP mutation (KM670/671NL) increases C99 production by enhancing BACE1 cleavage efficiency [3] [8].
γ-Secretase is an intramembrane aspartyl protease complex comprising presenilin (PSEN1/2), nicastrin, PEN-2, and APH-1 [2] [6]. Its mechanistic features include:
Table 1: γ-Secretase-Generated Aβ Fragments
Aβ Variant | Cleavage Site | Relative Abundance | Aggregation Propensity |
---|---|---|---|
Aβ(1-37) | Val36-Ile37 | Low | Low |
Aβ(1-36) | Ala35-Val36 | Very low | Moderate |
Aβ(1-40) | Val39-Val40 | High | Moderate |
Aβ(1-42) | Ala41-Thr42 | Low | High |
α-Secretase (ADAM10) cleaves APP at Leu16-Leu17 within the Aβ sequence, preventing full-length Aβ formation [1] [7]. Consequences include:
Aβ(1-36) can still form under elevated α-secretase activity via residual C83 cleavage by γ-secretase, generating shorter P3 peptides (Aβ17-40/42) that exclude N-terminal residues [1].
Missense mutations in APP (chromosome 21) cause autosomal dominant early-onset AD (EOAD) by altering Aβ production or aggregation [4] [10]:
Table 2: APP Mutations Influencing Aβ(1-36) Biogenesis
Mutation | Location | Effect on Aβ Production | Clinical Phenotype |
---|---|---|---|
E22Δ | Aβ residue 22 | ↑ Aβ oligomers, ↑ shorter Aβ fragments | Early-onset AD, CAA |
A21G | Aβ residue 21 | ↑ Total Aβ, ↑ fibrillization | Familial CAA, hemorrhagic stroke |
L34V | Aβ residue 34 | ↑ Aggregation kinetics, altered fibril morphology | CAA with paresthesia |
V717I | γ-secretase site | ↑ Aβ42/Aβ40 ratio | Early-onset AD |
PSEN1/2 form the catalytic core of γ-secretase. Over 300 pathogenic variants cause EOAD by impairing γ-secretase processivity [5] [6]:
PSEN variants may indirectly promote Aβ(1-36) by:
Table 3: Aβ Profiles of PSEN1/PSEN2 Homologous Variants
Variant | Aβ42/Aβ40 Ratio | Aβ37/Aβ42 Ratio | Mean AAO (Years) |
---|---|---|---|
PSEN1 WT | 0.15 | 0.41 | – |
PSEN2 WT | 0.15 | 0.44 | – |
PSEN1 A79V | 0.18 | 0.26 | 53 |
PSEN2 A85V | 0.17 | 0.29 | 65.5 |
PSEN1 T116R | 0.51 | 0.10 | 35 |
PSEN2 T122R | 0.25 | 0.23 | 57 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3